molecular formula C20H22N2O2S B1244726 [(1R,2S)-2-(methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] benzoate

[(1R,2S)-2-(methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] benzoate

Cat. No.: B1244726
M. Wt: 354.5 g/mol
InChI Key: UHXSGUDTSLFJNZ-XLIONFOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RP-66471 involves several steps, including the formation of the core structure and the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary information held by Sanofi. general methods for synthesizing similar potassium channel openers involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of RP-66471 would likely involve large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process would be optimized for yield and purity, with stringent quality control measures in place to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

RP-66471 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of RP-66471 include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

RP-66471 exerts its effects by targeting the voltage-gated potassium channel subunit Kv7.2. It acts as an agonist, binding to the channel and promoting its opening. This leads to an increase in potassium ion permeability, resulting in membrane depolarization and modulation of cellular activity. The specific molecular pathways involved include the regulation of mitochondrial membrane potential and mitochondrial respiration .

Comparison with Similar Compounds

Similar Compounds

    Diazoxide: Another potassium channel opener, used primarily for its antihypertensive and antidiabetic effects.

    Pinacidil: A potassium channel opener used to treat hypertension.

    Minoxidil: Known for its use in treating hair loss, also acts as a potassium channel opener.

Uniqueness of RP-66471

RP-66471 is unique in its specific targeting of the Kv7.2 subunit, which distinguishes it from other potassium channel openers. Its ability to induce membrane depolarization without inhibiting mitochondrial respiration or uncoupling mitochondria sets it apart from other compounds in this class .

Properties

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5 g/mol

IUPAC Name

[(1R,2S)-2-(methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] benzoate

InChI

InChI=1S/C20H22N2O2S/c1-21-19(25)20(16-10-7-13-22-14-16)12-6-5-11-17(20)24-18(23)15-8-3-2-4-9-15/h2-4,7-10,13-14,17H,5-6,11-12H2,1H3,(H,21,25)/t17-,20+/m1/s1

InChI Key

UHXSGUDTSLFJNZ-XLIONFOSSA-N

Isomeric SMILES

CNC(=S)[C@@]1(CCCC[C@H]1OC(=O)C2=CC=CC=C2)C3=CN=CC=C3

Canonical SMILES

CNC(=S)C1(CCCCC1OC(=O)C2=CC=CC=C2)C3=CN=CC=C3

Synonyms

N-methyl-2-benzoyloxy-1-(3-pyridyl)cyclohexanecarbothioamide
RP 66471
RP-66471

Origin of Product

United States

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